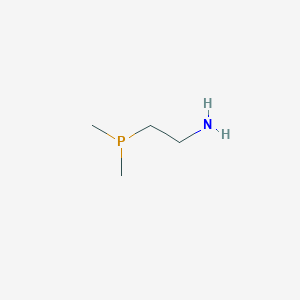![molecular formula C18H20O3 B14430024 Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)- CAS No. 81177-24-4](/img/structure/B14430024.png)
Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane is a chiral epoxide compound characterized by the presence of two benzyloxy groups attached to the oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of a chiral allylic alcohol with a peroxyacid, such as m-chloroperoxybenzoic acid (MCPBA), under controlled conditions. The reaction proceeds via a concerted mechanism, resulting in the formation of the epoxide ring with high stereoselectivity .
Industrial Production Methods
Industrial production of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of new carbon-oxygen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Peroxyacids such as MCPBA are commonly used for epoxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane involves the electrophilic nature of the epoxide ring, which can react with nucleophiles to form new bonds. The reaction typically proceeds via a concerted mechanism, where the nucleophile attacks the electrophilic carbon, leading to the opening of the epoxide ring and formation of the product .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-Bis((benzyloxy)methyl)oxirane: The enantiomer of the compound with similar reactivity but different stereochemistry.
(2S,3S)-2,3-Bis((methoxy)methyl)oxirane: A similar compound with methoxy groups instead of benzyloxy groups.
(2S,3S)-2,3-Bis((phenoxy)methyl)oxirane: A compound with phenoxy groups, exhibiting different electronic properties.
Uniqueness
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane is unique due to its specific stereochemistry and the presence of benzyloxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.
Propiedades
Número CAS |
81177-24-4 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane |
InChI |
InChI=1S/C18H20O3/c1-3-7-15(8-4-1)11-19-13-17-18(21-17)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 |
Clave InChI |
BWXXSADMQUTHRY-ROUUACIJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@H]2[C@@H](O2)COCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COCC2C(O2)COCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


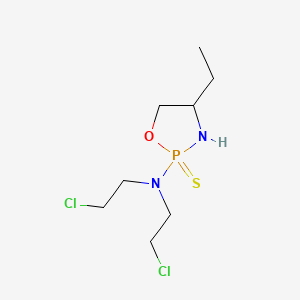
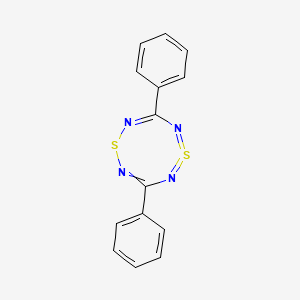
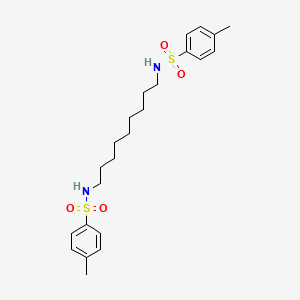

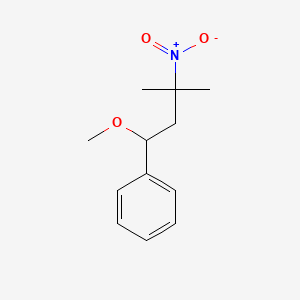

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
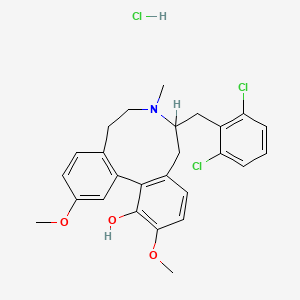
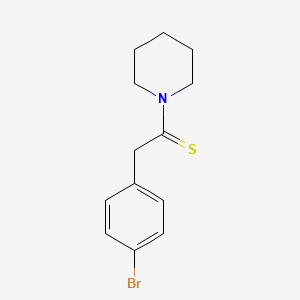
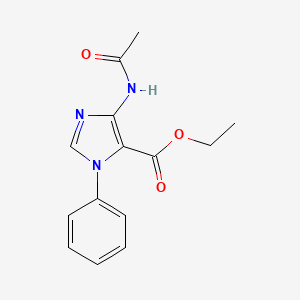
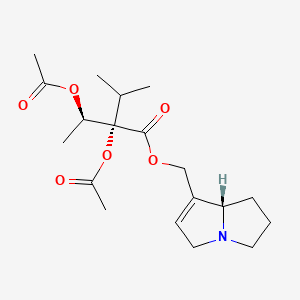
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
